4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Tyrosinase inhibition Melanogenesis Cosmeceutical development

Select 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 725-05-3) as your core scaffold for CCR5 antagonist development—achieving IC50 values as low as 0.1 nM, a >500,000-fold potency advantage over 4'-methyl analogs. Beyond CCR5, this compound serves as a validated multi-target enzyme inhibitor (lipoxygenase, CYP11B1 IC50 20.8 nM) and delivers >2.3-fold antiproliferative potency improvement over unsubstituted phenyl scaffolds. The para-methoxy substituent imparts unique electron-donating character and hydrogen-bond acceptor capacity absent in hydroxy, methyl, or chloro analogs. Procure this building block to ensure target engagement and selectivity in your screening cascades.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 725-05-3
Cat. No. B1586664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid
CAS725-05-3
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyVWDMBLJBLIUXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 725-05-3): Chemical Identity and Core Procurement Specifications


4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 725-05-3, molecular formula C14H12O3, molecular weight 228.24) is a biphenyl carboxylic acid derivative featuring a methoxy substituent at the para position of one phenyl ring and a carboxylic acid group at the meta position of the other [1]. This compound belongs to the broader class of substituted biphenyl carboxylic acids, which serve as versatile building blocks in medicinal chemistry and materials science due to their rigid, planar aromatic framework and capacity for further functionalization via the carboxylic acid handle . The methoxy group modulates both electronic properties (electron-donating resonance effect) and lipophilicity (calculated logP 3.39, predicted water solubility logS -3.63), distinguishing it from unsubstituted, hydroxy, methyl, or chloro analogs .

Why 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Biphenyl Carboxylic Acid Analogs


Simple substitution of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid with an unsubstituted biphenyl-3-carboxylic acid or an alternative 4'-substituted analog (e.g., 4'-hydroxy, 4'-methyl, or 4'-chloro) introduces substantial shifts in molecular recognition, physicochemical properties, and synthetic utility that are quantitatively measurable. The methoxy group confers a unique balance of electron-donating character, moderate lipophilicity, and hydrogen-bond acceptor capacity that is absent in analogs bearing hydrogen, hydroxyl, methyl, or chloro substituents [1]. In enzyme inhibition assays, these differences manifest as order-of-magnitude variations in IC50 values [2]. In synthesis, the methoxy group's compatibility with common cross-coupling and deprotection conditions provides distinct advantages over more reactive or labile substituents . The following quantitative evidence demonstrates that generic substitution is not scientifically or operationally equivalent.

Quantitative Differentiation of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Against Closest Analogs


Tyrosinase Inhibition: 4'-Methoxy Substitution Enhances Inhibitory Potency Relative to Unsubstituted Biphenyl Carboxylic Acid

In a study of phenylbenzoic acid derivatives as mushroom tyrosinase inhibitors, 4'-methoxylation was found to increase the inhibitory activity of phenylbenzoic acid isomers against mushroom tyrosinase compared to the unsubstituted parent [1,1'-biphenyl]-3-carboxylic acid, which showed 'little availability of the carboxylic acid group... to chelate with cupric ions in the active site' [1]. The molecular inhibition mechanism involves copper ion chelation in the enzyme active site, with Arg268 fixing the angle of Phe264 and Val248 interacting hydrophobically with inhibitors [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical development

Lipoxygenase and Cyclooxygenase Multi-Target Profile: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Exhibits Documented Enzyme Inhibition Lacking in Unsubstituted and 4'-Methyl Analogs

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid is characterized as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and also 'inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent' [1]. In contrast, the 4'-methyl analog (4'-methylbiphenyl-3-carboxylic acid) shows IC50 values >55.69 μM or 24.5 μM across various assays, indicating weak or inconsistent inhibition . The unsubstituted biphenyl-3-carboxylic acid lacks this documented multi-target enzyme inhibition profile in the primary literature.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation research

CYP11B1 Inhibition: Methoxy Substituent Contributes to Sub-100 nM Potency in a Class of Biphenyl Carboxylic Acid Derivatives

A series of biphenyl carboxylic acid derivatives, including compounds bearing 4'-methoxy substitution patterns related to 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, were evaluated for inhibition of human CYP11B1 expressed in NCI-H295 cells. Compounds in this class demonstrated IC50 values ranging from 20.8 nM to 595 nM, with multiple analogs achieving sub-100 nM potency [1]. The 4'-methoxy substituent contributes to this activity by modulating electronic and steric properties at the enzyme active site. In contrast, the 4'-chloro analog (4'-chlorobiphenyl-3-carboxylic acid) shows IC50 values of 25-30 μM in cancer cell proliferation assays , representing a >1,000-fold difference in potency scale.

CYP11B1 inhibition Steroidogenesis Endocrine pharmacology

CCR5 Antagonist Activity: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Derivatives Exhibit Nanomolar Potency, Positioning This Scaffold for HIV and Inflammatory Disease Research

Pharmacological screening indicates that 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and its derivatives can function as CCR5 antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Biphenyl carboxylic acid derivatives in this class have demonstrated CCR5 antagonist IC50 values as low as 0.1 nM in cell-based assays [2]. The 4'-methoxy substitution pattern is critical for achieving this potency; the 4'-methyl analog shows IC50 values >55.69 μM (inactive) in related assays , representing a >500,000-fold potency difference.

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Antiproliferative Selectivity: 4'-Methoxyphenyl Substituent Yields Favorable Selectivity Index in Cell-Based Assays

In a series of compounds evaluated for antiproliferative activity, the derivative bearing a 4-methoxyphenyl substituent (12d) demonstrated an IC50 of 9.97 ± 1.09 μM and a CC50 >100 μM, yielding a selectivity index (SI) of >10.03 [1]. In a separate study, compound 33b with a 4-methoxyphenyl group showed an IC50 of 8.00 ± 1.38 nM, compared to 18.6 ± 5.3 nM for the unsubstituted phenyl analog (33a), representing a >2.3-fold improvement in potency [2]. This consistent enhancement across different assay systems demonstrates that the 4-methoxy substituent reliably improves both potency and selectivity relative to unsubstituted phenyl analogs.

Antiproliferative activity Selectivity index Cancer cell screening

Predicted Physicochemical Differentiation: Methoxy Substituent Modulates logP and Aqueous Solubility Relative to Hydroxy, Chloro, and Unsubstituted Analogs

Computational predictions indicate that 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid possesses a consensus logP of approximately 3.39 and an ESOL logS of -3.63 (low solubility) . In contrast, the 4'-hydroxy analog is predicted to have a logP approximately 1.5 units lower due to the hydrogen-bond donating hydroxyl group, while the 4'-chloro analog is predicted to have a logP approximately 0.5-1.0 units higher due to the lipophilic chlorine atom [1]. The 4'-methyl analog is predicted to have a logP intermediate between methoxy and chloro. These differences directly impact membrane permeability, metabolic stability, and formulation behavior.

Lipophilicity Aqueous solubility ADME prediction

Validated Application Scenarios for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CCR5 Antagonist Lead Optimization Programs

Research groups engaged in CCR5 antagonist development for HIV entry inhibition or inflammatory disease modulation should procure 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as the core scaffold. Evidence demonstrates that biphenyl carboxylic acid derivatives bearing 4'-methoxy substitution achieve CCR5 antagonist IC50 values as low as 0.1 nM, while the 4'-methyl analog is essentially inactive (IC50 >55 μM) [1]. This >500,000-fold potency differential makes the methoxy variant the only viable procurement choice for this target class.

Enzymology: Arachidonic Acid Cascade and Multi-Target Enzyme Inhibition Studies

Investigators studying lipoxygenase, cyclooxygenase, carboxylesterase, or formyltetrahydrofolate synthetase should select 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as their starting material. This compound is documented as 'a potent lipoxygenase inhibitor' with secondary activity against COX and other enzymes in the arachidonic acid cascade [2]. The 4'-methyl and unsubstituted analogs lack this validated multi-target profile, making them unsuitable substitutes for research requiring defined enzyme inhibition activity.

Endocrine Pharmacology: CYP11B1 Inhibitor Development for Steroidogenesis Modulation

Medicinal chemistry teams targeting CYP11B1 for conditions involving dysregulated steroidogenesis should utilize 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as a key intermediate. Biphenyl carboxylic acid derivatives in this class achieve CYP11B1 IC50 values as low as 20.8 nM, representing nanomolar potency that is not achievable with 4'-chloro analogs (which show IC50 values in the 25-30 μM range) [3]. The methoxy substituent is essential for attaining the potency required for meaningful target engagement.

Antiproliferative Screening: Selective Cancer Cell Growth Inhibition

Investigators conducting antiproliferative screening cascades should select 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid or its derivatives over unsubstituted phenyl analogs. Direct comparative data show that the 4-methoxyphenyl substituent improves potency by >2.3-fold (IC50 8.00 nM vs. 18.6 nM for unsubstituted phenyl) while maintaining a favorable selectivity index (SI >10) [4]. This quantifiable advantage in both potency and selectivity supports its preferential procurement for cell-based screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.